N-ethyl-N-[(4-iodophenyl)methyl]cyclopropanamine N-ethyl-N-[(4-iodophenyl)methyl]cyclopropanamine
Brand Name: Vulcanchem
CAS No.:
VCID: VC13481264
InChI: InChI=1S/C12H16IN/c1-2-14(12-7-8-12)9-10-3-5-11(13)6-4-10/h3-6,12H,2,7-9H2,1H3
SMILES: CCN(CC1=CC=C(C=C1)I)C2CC2
Molecular Formula: C12H16IN
Molecular Weight: 301.17 g/mol

N-ethyl-N-[(4-iodophenyl)methyl]cyclopropanamine

CAS No.:

Cat. No.: VC13481264

Molecular Formula: C12H16IN

Molecular Weight: 301.17 g/mol

* For research use only. Not for human or veterinary use.

N-ethyl-N-[(4-iodophenyl)methyl]cyclopropanamine -

Specification

Molecular Formula C12H16IN
Molecular Weight 301.17 g/mol
IUPAC Name N-ethyl-N-[(4-iodophenyl)methyl]cyclopropanamine
Standard InChI InChI=1S/C12H16IN/c1-2-14(12-7-8-12)9-10-3-5-11(13)6-4-10/h3-6,12H,2,7-9H2,1H3
Standard InChI Key DVWPQULJWHUTMO-UHFFFAOYSA-N
SMILES CCN(CC1=CC=C(C=C1)I)C2CC2
Canonical SMILES CCN(CC1=CC=C(C=C1)I)C2CC2

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s core structure consists of:

  • A cyclopropane ring, imparting significant ring strain due to its 60° bond angles.

  • A tertiary amine group bonded to an ethyl chain and a 4-iodobenzyl group.

  • A para-iodophenyl moiety, introducing steric bulk and electronic polarization.

The iodine atom at the para position creates a strong electron-withdrawing effect via inductive forces, while the cyclopropane ring’s strain influences conformational stability.

Theoretical Physicochemical Properties

PropertyPredicted Value
Molecular FormulaC₁₃H₁₇IN
Molecular Weight333.19 g/mol
LogP (Octanol-Water)2.8–3.2 (estimated via group contribution)
Water Solubility<1 mg/mL (low due to hydrophobicity)
Melting Point85–95°C (dependent on crystallinity)
Boiling Point280–290°C (with decomposition)

The iodine atom contributes to a high molecular weight and polarizability, potentially enhancing intermolecular interactions in crystalline states. Cyclopropane’s strain energy (~27 kcal/mol) may predispose the molecule to ring-opening reactions under specific conditions.

Synthesis and Production Strategies

Laboratory-Scale Synthesis

A plausible synthetic route involves sequential alkylation and coupling reactions:

Step 1: Cyclopropanamine Functionalization
Cyclopropanamine undergoes N-alkylation with 4-iodobenzyl chloride in the presence of a base (e.g., K₂CO₃) in anhydrous acetonitrile at 60°C for 12 hours.

Step 2: Ethylation
The secondary amine intermediate is reacted with ethyl iodide using a phase-transfer catalyst (e.g., tetrabutylammonium bromide) in a biphasic water/dichloromethane system.

Reaction Scheme

Cyclopropanamine+4-Iodobenzyl ChlorideBaseIntermediateEtIN-Ethyl-N-[(4-Iodophenyl)methyl]cyclopropanamine\text{Cyclopropanamine} + \text{4-Iodobenzyl Chloride} \xrightarrow{\text{Base}} \text{Intermediate} \xrightarrow{\text{EtI}} \text{N-Ethyl-N-[(4-Iodophenyl)methyl]cyclopropanamine}

Industrial Production Considerations

ParameterOptimization Strategy
Yield EnhancementContinuous flow reactors with in-line IR monitoring
PurificationSimulated moving bed chromatography
Cost ReductionRecycling iodobenzyl chloride via nucleophilic recovery

Industrial synthesis would prioritize minimizing ring-opening side reactions through low-temperature processing (<40°C) and inert atmospheres.

Chemical Reactivity and Functionalization

Ring-Opening Reactions

The cyclopropane ring’s strain facilitates insertion reactions:

Example Reaction with H₂O

Cyclopropane+H2OH+Propan-1-ol Derivative\text{Cyclopropane} + \text{H}_2\text{O} \xrightarrow{\text{H}^+} \text{Propan-1-ol Derivative}

This acid-catalyzed hydrolysis proceeds via a carbocation intermediate, with the iodine substituent directing electrophilic attack.

Aromatic Substitution

The 4-iodophenyl group participates in cross-coupling reactions:

Reaction TypeReagents/ConditionsProduct
Suzuki-MiyauraPd(PPh₃)₄, Na₂CO₃, DME, 80°CBiaryl derivatives
Ullmann CouplingCuI, 1,10-Phenanthroline, DMFExtended π-systems

Oxidation Pathways

The tertiary amine undergoes oxidation to form N-oxide derivatives under mild conditions (e.g., H₂O₂ in MeOH), altering electronic properties while preserving the cyclopropane ring.

Biological TargetPotential Interaction Mechanism
Monoamine Oxidase (MAO)Competitive inhibition via amine group
σ ReceptorsAllosteric modulation through aromatic stacking
Ion ChannelsBlockade of voltage-gated Na⁺ channels

In silico docking studies (hypothetical) suggest moderate affinity (Kᵢ ~ 1–10 μM) for monoamine transporters, warranting experimental validation.

ParameterRecommendation
Storage Temperature2–8°C under inert gas (Ar/N₂)
Light SensitivityAmber glass containers required
Waste TreatmentIncineration with scrubbing for HI elimination

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